2-(4-Methylbenzylidene)malononitrile

Nonlinear Optics Optical Materials Band Gap Engineering

Researchers requiring a thermally robust benzylidenemalononitrile with precisely defined ICT behavior for NLO device development often face batch-to-batch variability in optical band gap and crystalline quality. MBM resolves this with consistent D-π-A architecture and verified solid-state properties. • High third-order susceptibility χ(3), exceeding KDP reference standard • Wide band gap (3.05 eV) with 82% optical transmittance; cut-off at 458 nm • Melting point 134-139 °C, enabling reliable melt-processing and thermal budget alignment

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
CAS No. 2826-25-7
Cat. No. B052347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylbenzylidene)malononitrile
CAS2826-25-7
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=C(C#N)C#N
InChIInChI=1S/C11H8N2/c1-9-2-4-10(5-3-9)6-11(7-12)8-13/h2-6H,1H3
InChIKeyJIFVPBALUHDGEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MBM Technical Baseline


2-(4-Methylbenzylidene)malononitrile (CAS 2826-25-7), also known as MBM or 4-methylbenzylidenemalononitrile, is a donor-π-acceptor (D-π-A) organic compound belonging to the benzylidenemalononitrile family. Characterized by a 4-methylphenyl donor and a dicyanovinyl acceptor bridged by a conjugated π-system [1], this compound exhibits intramolecular charge transfer (ICT) behavior, making it a candidate for nonlinear optical (NLO) applications. MBM crystallizes in a centrosymmetric monoclinic system (space group P21/c) with an approximately planar molecular geometry (r.m.s. deviation 0.023 Å) [2]. The compound is commercially available as a white to light yellow crystalline powder with a purity typically ≥98.0% (GC) and a melting point of 135.0–139.0 °C .

Material Type
Nonlinear optical (NLO) organic crystal research
Form
Crystalline powder supports solution growth of single crystals
Purity Grade
≥98% (GC) for reproducible optical property studies

MBM Substitution Limitations


The benzylidenemalononitrile scaffold is highly sensitive to the electronic character of the para-substituent on the phenyl ring. Even minor variations in the electron-donating strength of the substituent produce measurable shifts in key performance metrics, including optical band gap, thermal stability, and crystalline packing. The methyl group in MBM provides a specific balance of moderate electron donation that differs quantitatively from the stronger donation of dimethylamino, the weak donation of hydrogen, or the electron-withdrawing effects of halogens [1]. Consequently, substituting MBM with another in-class analog without re-optimization will predictably alter the compound's optical cut-off wavelength, melt processing window, and third-order nonlinear susceptibility, rendering a drop-in replacement invalid for applications where these parameters are critical [2].

Electronic character mismatch
Para-substituent electron-donating strength directly influences optical band gap and melt processing window. Replacing MBM with a stronger or weaker donor may shift cut-off wavelength and third-order susceptibility.
Crystallinity and planarity variation
Benzylidenemalononitrile derivatives differ in molecular planarity and packing motif. Even minor substituent changes can alter single-crystal quality and optical scattering losses.
Thermal budget incompatibility
Analog compounds with lower melting points (e.g., unsubstituted BMN) narrow the safe processing range during crystal growth or device fabrication; direct substitution may require re-optimization of thermal protocols.

MBM Comparative Evidence


Optical Transparency vs. EBM

MBM exhibits a higher optical transmittance (82%) and a larger optical band gap (3.05 eV) compared to its closest analog, 2-(4-ethylbenzylidene)malononitrile (EBM), which shows ~76% transmittance and a band gap of 2.92 eV [1]. The cut-off wavelength for MBM is 458 nm, while EBM has a cut-off at 427 nm [1] [2]. These differences indicate that MBM is more transparent in the visible region and possesses a wider electronic band gap, making it better suited for applications requiring broad visible transparency and higher optical damage thresholds.

Optical Transparency vs. EBM
Cross-study comparable
82% transmittance (MBM)
vs EBM ~76% ; band gap 3.05 eV vs 2.92 eV
Broader visible transparency supports higher optical damage threshold context
UV-Vis-NIR; slow evaporation growth
Nonlinear Optics Optical Materials Band Gap Engineering

Thermal Stability vs. Analogs

MBM possesses a significantly higher melting point (135.0–139.0 °C) than unsubstituted benzylidenemalononitrile (BMN, mp 83–85 °C) and 2-(4-fluorobenzylidene)malononitrile (FBM, mp 130.09 °C) [1]. The elevated melting point of MBM relative to BMN (difference of ~52 °C) provides a broader thermal processing window during crystal growth and device fabrication. Compared to the fluoro analog, MBM offers a 5–9 °C higher melting point, which may confer additional thermal budget in high-temperature assembly steps.

Thermal Stability vs. Analogs
Data to verify
Melting point 135–139 °C (MBM)
vs BMN 83–85 °C; vs FBM 130 °C
Wider thermal processing window for crystal growth and device fabrication
DSC and commercial specification values; source review needed
Thermal Analysis Material Processing Crystal Growth

Third-Order NLO Susceptibility vs. KDP

The third-order nonlinear optical susceptibility χ(3) of MBM single crystals was quantitatively evaluated using the single-beam Z-scan technique and compared directly to the well-established standard potassium dihydrogen phosphate (KDP) crystal [1]. MBM exhibits a high effective χ(3) value, reported as superior to that of KDP and other reported centrosymmetric organic crystals [1]. This direct comparison positions MBM as a promising candidate for third-order NLO devices where KDP serves as a benchmark.

Third-Order NLO χ⁽³⁾ vs. KDP
Direct head-to-head comparison
χ⁽³⁾ reported higher than KDP standard
Z-scan measurement; ethanol-grown single crystal
Supports NLO device candidate review; context-dependent
Exact numeric comparison available in full text
Nonlinear Optics Third-Harmonic Generation Z-scan Technique

Molecular Planarity and Optical Quality

Single-crystal X-ray diffraction confirms that MBM adopts an approximately planar conformation with an r.m.s. deviation for all non‑H atoms of only 0.023 Å [1]. This high degree of planarity facilitates efficient π‑conjugation and head-to-tail molecular stacking along the [010] direction [1]. While many benzylidenemalononitrile derivatives share this general planar motif, the precise deviation and resulting packing density vary with substituent size and electronic character [2]. The minimal deviation observed in MBM minimizes structural disorder, which is directly correlated with improved optical quality and reduced scattering losses in single-crystal NLO devices.

Molecular Planarity
Class-level inference
r.m.s. deviation 0.023 Å
Minimal structural disorder supports reproducible single-crystal optical quality
SC-XRD at 293 K; other substituents may exhibit larger deviations
Crystallography Molecular Planarity Structure-Property Relationship

MBM Application Scenarios


NLO Device Fabrication

MBM's high third-order susceptibility χ(3), which exceeds that of the standard KDP reference crystal [1], makes it a direct candidate for optical limiting, optical switching, and third-harmonic generation (THG) devices. Its 82% optical transmittance and wide band gap of 3.05 eV [1] further support its use in visible-region NLO components where transparency and low optical loss are critical.

Optical Limiting & Laser Protection

The combination of high χ(3) and broad transparency from the visible to near-IR region (cut-off at 458 nm) [1] positions MBM as a candidate for optical limiting applications. Its performance in Z-scan measurements confirms strong nonlinear absorption, which is essential for protecting sensors and optical components from high-intensity laser pulses.

Dielectric Layer Applications

MBM single crystals exhibit favorable dielectric properties, including low dielectric constant and low dielectric loss [1]. These characteristics, combined with its thermal stability (melting point 135–139 °C) , make MBM a candidate for dielectric layers or insulating components in microelectronic devices where thermal budget is a constraint.

Thermal Stability Benchmark

With a melting point 52 °C higher than unsubstituted benzylidenemalononitrile and 5–9 °C higher than the fluoro analog [2], MBM serves as a thermally robust reference standard for evaluating the process compatibility of new benzylidenemalononitrile derivatives in high-temperature crystal growth or device assembly workflows.

Application
Selection Property
Validation Focus
NLO Device Fabrication
Reported third-order NLO response context
χ⁽³⁾ comparison and visible-region transparency evaluation
Optical Limiting Research
Broad transparency and nonlinear absorption profile
Z-scan response and cut-off wavelength review
Dielectric Layer Studies
Low dielectric constant and loss context
Dielectric property validation under device thermal budgets
Thermal Processing Reference
Elevated melting point context
Processing window compatibility with high-temperature fabrication steps

Technical Documentation Hub

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